molecular formula C9H22Cl2N2O B1398342 2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220030-10-3

2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No. B1398342
CAS RN: 1220030-10-3
M. Wt: 245.19 g/mol
InChI Key: PRKNUGFXGFBHMU-UHFFFAOYSA-N
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Description

“2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2O. It has an average mass of 245.190 Da and a monoisotopic mass of 244.110916 Da .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride” consists of a piperidine ring, which is a saturated heterocyclic molecule with one nitrogen atom and five carbon atoms in the ring .

Scientific Research Applications

Synthesis and Antitumor Activity

Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides This study highlights the synthesis of tertiary amino alcohols of the piperazine series and their conversion to dihydrochlorides. These compounds were evaluated for their influence on tumor DNA methylation processes in vitro, suggesting a potential application in antitumor therapies (Hakobyan et al., 2020).

Oxidation and Cyclization Reactions

Oxidation of Methylpiperidine Derivatives with Regard to Chirality This research explores the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives, leading to the formation of diastereomeric oxazolidines and hydroxy-enamine species. The study provides insights into the chemical behavior and transformation of methylpiperidine derivatives, emphasizing the impact of chirality in these processes (Möhrle & Berkenkemper, 2007).

Rearrangements in Synthesis

Stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl Sulfones This study investigates the conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones. It discusses the stereospecific rearrangement of substituents during the synthesis process, providing valuable information on the synthesis of substituted pyrrolidines and related heterocycles (Back et al., 2003).

Synthesis of 2H-Thiopyrans

Synthesis of 2H-Thiopyrans by Rhodium(II) Acetate-Catalyzed Reaction This paper discusses the synthesis of 4-cyano-2H-thiopyrans through the reaction of 4-amino-2,5-dihydro-3-thiophenecarbonitriles with α-diazocarbonyl compounds in the presence of rhodium(II) acetate. The starting compounds were synthesized using morpholine, piperidine, and pyrrolidine, demonstrating a process to obtain regioselectively 4-cyano-2H-thiopyrans (Yamagata et al., 2001).

Amino-Protective Groups for Peptide Synthesis

New base-labile amino-protective groups for peptide synthesis This study introduces modifications of the methyl group in 2-(methylsulphonyl)ethanol to create alcohols that can introduce amino-protective groups, which are labile in alkaline media. This research offers insights into the peptide synthesis process and the potential utility of these protective groups (Verhart & Tesser, 2010).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which refers to Combustible Solids .

properties

IUPAC Name

2-[methyl(piperidin-4-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(6-7-12)8-9-2-4-10-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNUGFXGFBHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride

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